
(1R)-2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol is a fluorinated organic compound that has garnered interest in various fields of scientific research. Its unique structure, featuring both trifluoromethyl and fluoropyridinyl groups, makes it a valuable molecule for studying the effects of fluorination on chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and trifluoroacetaldehyde.
Reaction Conditions: The key step involves the addition of trifluoroacetaldehyde to 3-fluoropyridine under controlled conditions. This reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(1R)-2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(1R)-2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as increased stability and reactivity.
作用機序
The mechanism of action of (1R)-2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl and fluoropyridinyl groups can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The exact pathways and targets involved depend on the specific application and context of the research.
類似化合物との比較
Similar Compounds
2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol: Lacks the (1R) stereochemistry.
2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-ol: Different position of the fluorine atom on the pyridine ring.
2,2,2-trifluoro-1-(4-fluoropyridin-3-yl)ethan-1-ol: Different position of the fluorine atom on the pyridine ring.
Uniqueness
(1R)-2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol is unique due to its specific stereochemistry and the position of the fluorine atoms. These features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C7H5F4NO |
|---|---|
分子量 |
195.11 g/mol |
IUPAC名 |
(1R)-2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H5F4NO/c8-4-2-1-3-12-5(4)6(13)7(9,10)11/h1-3,6,13H/t6-/m1/s1 |
InChIキー |
JNXWGLARRJZWRB-ZCFIWIBFSA-N |
異性体SMILES |
C1=CC(=C(N=C1)[C@H](C(F)(F)F)O)F |
正規SMILES |
C1=CC(=C(N=C1)C(C(F)(F)F)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S)-3-chloro-2-hydroxypropyl]benzamide](/img/structure/B15321174.png)
![2-bromo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B15321177.png)

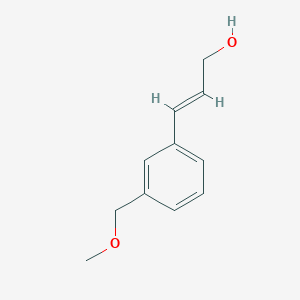
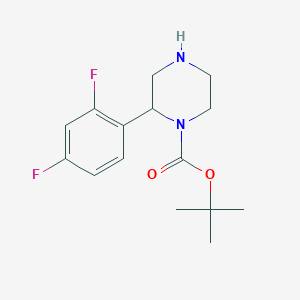
![rac-tert-butyl (5R,7R)-7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B15321204.png)
![(E)-3-(Benzo[b]thiophen-3-yl)acrylaldehyde](/img/structure/B15321208.png)

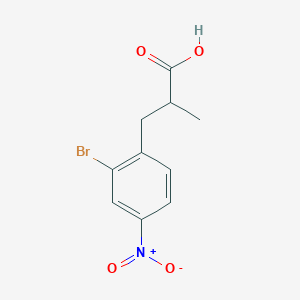
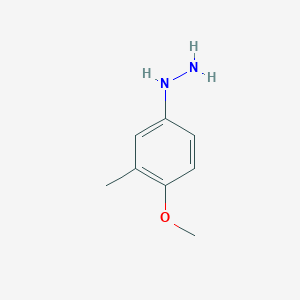
![4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoicacid](/img/structure/B15321243.png)
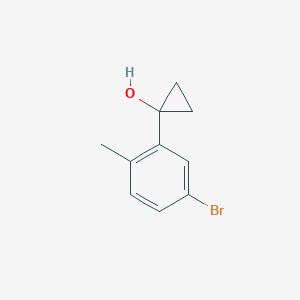
aminehydrochloride](/img/structure/B15321263.png)

